N1-allyl-N2-(2-carbamoylbenzofuran-3-yl)oxalamide
CAS No.: 899754-90-6
Cat. No.: VC4513500
Molecular Formula: C14H13N3O4
Molecular Weight: 287.275
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 899754-90-6 |
|---|---|
| Molecular Formula | C14H13N3O4 |
| Molecular Weight | 287.275 |
| IUPAC Name | N'-(2-carbamoyl-1-benzofuran-3-yl)-N-prop-2-enyloxamide |
| Standard InChI | InChI=1S/C14H13N3O4/c1-2-7-16-13(19)14(20)17-10-8-5-3-4-6-9(8)21-11(10)12(15)18/h2-6H,1,7H2,(H2,15,18)(H,16,19)(H,17,20) |
| Standard InChI Key | BSIIENFOGLTOJJ-UHFFFAOYSA-N |
| SMILES | C=CCNC(=O)C(=O)NC1=C(OC2=CC=CC=C21)C(=O)N |
Introduction
Synthesis
The synthesis of N1-allyl-N2-(2-carbamoylbenzofuran-3-yl)oxalamide typically involves multiple steps, including the preparation of the benzofuran ring. This process may involve reactions such as condensation or coupling reactions to form the oxalamide core and attach the necessary functional groups.
Biological Activities
While specific biological activities of N1-allyl-N2-(2-carbamoylbenzofuran-3-yl)oxalamide have not been extensively reported, compounds with similar structures have shown promising antimicrobial and anticancer properties. For instance, derivatives of oxalamides and benzofurans have been studied for their potential in combating drug-resistant pathogens and cancer cells .
Future Research Directions
Given the limited information available on N1-allyl-N2-(2-carbamoylbenzofuran-3-yl)oxalamide, future research should focus on:
-
Synthesis Optimization: Improving the synthesis efficiency and yield of the compound.
-
Biological Activity Screening: Evaluating its antimicrobial and anticancer properties using in vitro and in vivo models.
-
Molecular Docking Studies: Investigating its interaction with potential biological targets to understand its mechanism of action.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume